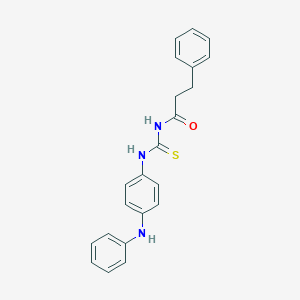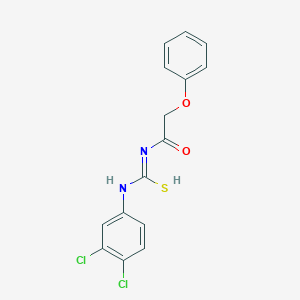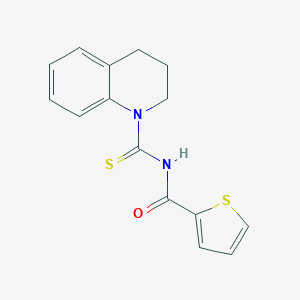![molecular formula C19H23N3O3S2 B320880 N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide](/img/structure/B320880.png)
N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide is a complex organic compound with the molecular formula C18H22N2O3S. This compound is known for its unique chemical structure, which includes a diethylsulfamoyl group, a phenyl ring, and a carbamothioyl group attached to a methylbenzamide core. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 4-(diethylsulfamoyl)aniline in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for electrophilic substitution typically involve the use of acids or halogens under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinamides or thiols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide involves its interaction with specific molecular targets. The diethylsulfamoyl group can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function or viability. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(diethylsulfamoyl)phenyl]-4-methylbenzamide
- N-[4-(diethylsulfamoyl)phenyl]-4-(4-morpholinylmethyl)benzamide
Uniqueness
N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H23N3O3S2 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide |
InChI |
InChI=1S/C19H23N3O3S2/c1-4-22(5-2)27(24,25)17-12-10-16(11-13-17)20-19(26)21-18(23)15-8-6-14(3)7-9-15/h6-13H,4-5H2,1-3H3,(H2,20,21,23,26) |
InChI Key |
XNMYWPWVGTXVEK-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzoate](/img/structure/B320799.png)
![N-[(4-methoxyphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B320800.png)
![2-({[(4-Chlorobenzoyl)amino]carbothioyl}amino)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B320802.png)
![N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-3-nitrobenzamide](/img/structure/B320803.png)
![N-({4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-3-phenylpropanamide](/img/structure/B320804.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-N'-(phenoxyacetyl)thiourea](/img/structure/B320807.png)
![N-[(3,5-dichlorophenyl)carbamothioyl]-2-phenoxyacetamide](/img/structure/B320809.png)

![N-[(4-acetylphenyl)carbamothioyl]-2-phenoxyacetamide](/img/structure/B320812.png)
![N-[(4-hydroxyphenyl)carbamothioyl]propanamide](/img/structure/B320819.png)
![N-(3,5-dimethylphenyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B320821.png)
![N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B320822.png)

